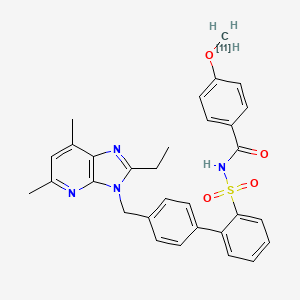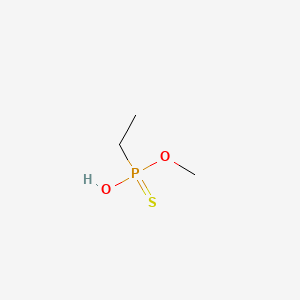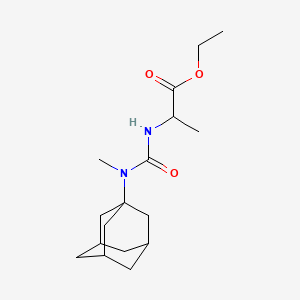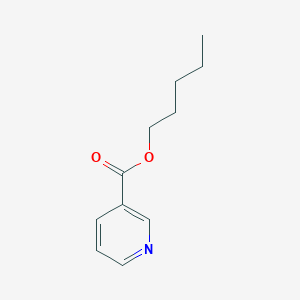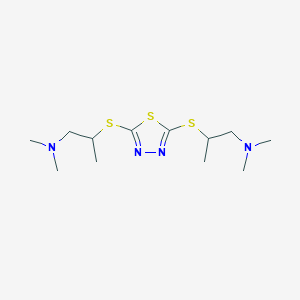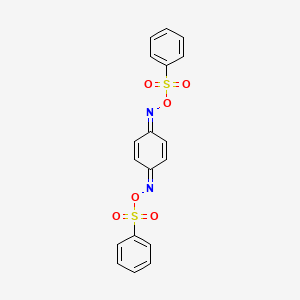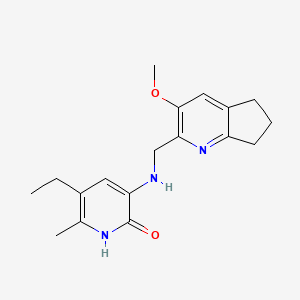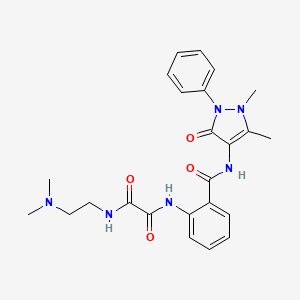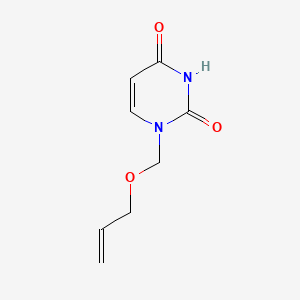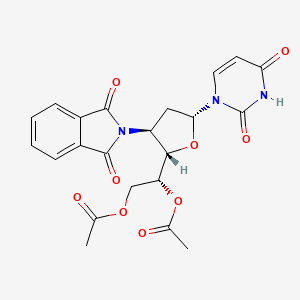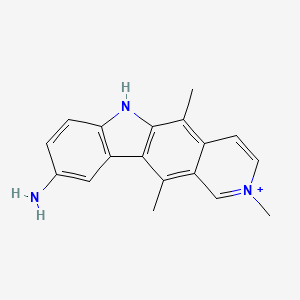
9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium is a complex organic compound that belongs to the class of pyrido[4,3-b]carbazoles
Preparation Methods
The synthesis of 9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium involves several steps. One common method includes the ring closure of 5-acetamido-2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethyl}indole . The reaction conditions typically involve the use of sodium borohydride as a reducing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and concentrated sulfuric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of other complex molecules . . Additionally, it is used in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of 9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium involves its interaction with molecular targets and pathways within biological systems. The exact pathways and targets may vary depending on the specific application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .
Comparison with Similar Compounds
Similar compounds to 9-Amino-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium include other pyrido[4,3-b]carbazoles such as 9-methoxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium iodide . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Properties
CAS No. |
70173-19-2 |
|---|---|
Molecular Formula |
C18H18N3+ |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-amine |
InChI |
InChI=1S/C18H17N3/c1-10-15-9-21(3)7-6-13(15)11(2)18-17(10)14-8-12(19)4-5-16(14)20-18/h4-9H,19H2,1-3H3/p+1 |
InChI Key |
MFOKIVFRXMHDSZ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



